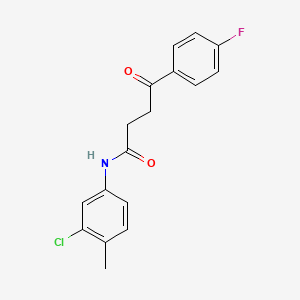
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a member of the family of compounds known as beta-lactamase inhibitors, which are used to combat antibiotic resistance in bacteria. In
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that can break down beta-lactam antibiotics, rendering them ineffective. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to be effective in inhibiting beta-lactamases, which can help to combat antibiotic resistance in bacteria.
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been studied for its potential applications in cancer research. Recent studies have shown that N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide can inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves its ability to inhibit beta-lactamases. Beta-lactamases are enzymes produced by bacteria that can break down beta-lactam antibiotics, rendering them ineffective. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide works by binding to the active site of beta-lactamases, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain effective and combat bacterial infections.
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide induces apoptosis is not fully understood, but it is thought to involve the activation of caspase enzymes, which are responsible for initiating the apoptotic process.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-lactamases and induce apoptosis in cancer cells, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been shown to have anti-inflammatory properties. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to inhibit the production of inflammatory cytokines, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of beta-lactamases, which makes it useful for studying the effects of beta-lactam antibiotics on bacterial infections. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is also relatively easy to synthesize, which makes it accessible to researchers.
One limitation of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is that it is not effective against all types of beta-lactamases. Some beta-lactamases are resistant to N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, which limits its usefulness in certain types of bacterial infections. Additionally, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has not been extensively studied in humans, which limits its potential for use in clinical applications.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. One area of research is the development of new beta-lactamase inhibitors that are more effective against resistant strains of bacteria. Another area of research is the development of new cancer treatments that utilize N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide or similar compounds to induce apoptosis in cancer cells.
Research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide could also lead to a better understanding of the mechanisms of antibiotic resistance in bacteria. By studying the effects of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide on beta-lactamases, researchers could gain insights into how bacteria develop resistance to antibiotics and how to combat this resistance.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a beta-lactamase inhibitor that has been shown to be effective in combating antibiotic resistance in bacteria. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been studied for its potential applications in cancer research. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments, but also has limitations that need to be addressed. There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, including the development of new beta-lactamase inhibitors and cancer treatments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-fluorophenylacetic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate and sodium bicarbonate to yield N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a complex process that requires specialized knowledge and equipment.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11-2-7-14(10-15(11)18)20-17(22)9-8-16(21)12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBORNLHZYBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



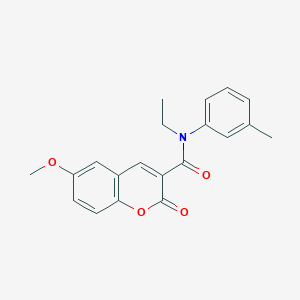
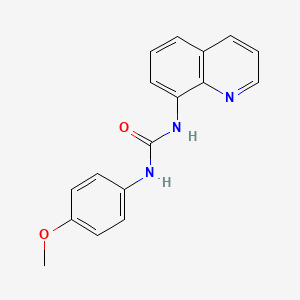
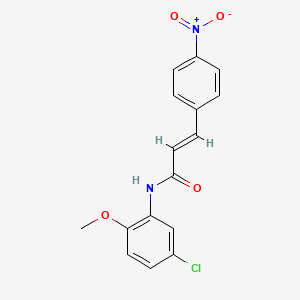

![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
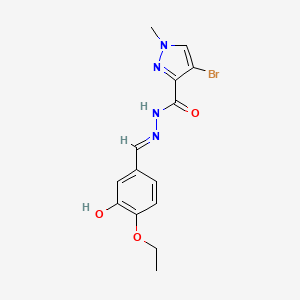
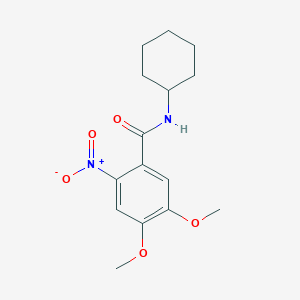
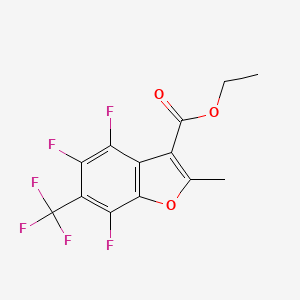
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)
